2-(2,3-dihydro-1H-indol-1-yl)ethanamine hydrochloride
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Overview
Description
2-(2,3-Dihydro-1H-indol-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of indoline, a bicyclic heterocycle, and is often used in various chemical and biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)ethanamine hydrochloride typically involves the reaction of indoline with 2-bromoethylamine hydrobromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dihydro-1H-indol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it back to its parent indoline structure.
Substitution: The compound can undergo substitution reactions, particularly at the amine group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Indoline.
Substitution: Halogenated indoline derivatives.
Scientific Research Applications
2-(2,3-Dihydro-1H-indol-1-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
- (3-Chlorophenyl)(2,3-dihydro-1H-tetrazol-5-yl)methanamine hydrochloride .
Comparison: 2-(2,3-Dihydro-1H-indol-1-yl)ethanamine hydrochloride is unique due to its specific indoline structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H15ClN2 |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;/h1-4H,5-8,11H2;1H |
InChI Key |
JEJMJDSCENNHIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCN.Cl |
Origin of Product |
United States |
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